N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040633-99-5
Cat. No.: VC5762739
Molecular Formula: C19H15ClFN3O3
Molecular Weight: 387.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040633-99-5 |
|---|---|
| Molecular Formula | C19H15ClFN3O3 |
| Molecular Weight | 387.8 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H15ClFN3O3/c1-27-17-7-5-13(20)10-16(17)22-19(26)15-6-8-18(25)24(23-15)11-12-3-2-4-14(21)9-12/h2-10H,11H2,1H3,(H,22,26) |
| Standard InChI Key | HWGDQMCQTYFFHW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a pyridazine ring substituted at position 1 with a 3-fluorobenzyl group and at position 3 with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl group. Key structural elements include:
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Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient characteristics that enhance reactivity with biological targets.
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3-Fluorobenzyl substituent: Introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration.
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Carboxamide linkage: Facilitates hydrogen bonding with enzymatic active sites, a common feature in kinase inhibitors and antimicrobial agents .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.8 g/mol |
| IUPAC Name | 1-[(3-Fluorophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
| SMILES Notation | COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Synthetic Methodologies and Challenges
Proposed Synthetic Routes
The synthesis likely involves sequential functionalization of the pyridazine core:
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Pyridazine ring formation: Cyclocondensation of hydrazine derivatives with 1,4-diketones or via [4+2] cycloadditions.
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N-Alkylation: Introduction of the 3-fluorobenzyl group using benzyl halides under basic conditions (e.g., KCO in DMF) .
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Carboxamide coupling: Reaction of pyridazine-3-carboxylic acid with 5-chloro-2-methoxyaniline using coupling agents like EDCI/HOBt.
Table 2: Critical Reaction Parameters
Purification and Analytical Challenges
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Solubility issues: Limited solubility in aqueous media necessitates chromatographic purification (silica gel, eluent: ethyl acetate/hexane).
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Stability concerns: The α,β-unsaturated carbonyl system may undergo Michael addition or hydrolysis under acidic/basic conditions.
Biological Activity and Mechanistic Insights
Antitumor Activity
Structural parallels to FDA-approved kinase inhibitors suggest potential mechanisms:
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EGFR inhibition: The 3-fluorobenzyl group may occupy hydrophobic pockets in epidermal growth factor receptors.
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Topoisomerase II poisoning: Stabilization of DNA-enzyme cleavage complexes via intercalation .
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value (Predicted) | Method Used |
|---|---|---|
| LogP | 2.8 | XLogP3-AA |
| H-bond acceptors | 6 | Lipinski’s Rule |
| PSA | 98 Ų | Egan’s Polar Surface Area |
Research Gaps and Future Directions
Priority Investigations
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Spectroscopic validation: Full C-NMR and HSQC studies to confirm regiochemistry.
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In vitro screening: Antiviral assays against RNA viruses (e.g., SARS-CoV-2, influenza H1N1).
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Toxicological profiling: AMES testing for mutagenicity and hERG channel binding assays.
Structural Optimization Opportunities
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Fluorine positioning: Comparative study of ortho/meta/para-fluorobenzyl analogs on target binding.
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Methoxy replacement: Testing ethoxy, propoxy, or cyclopropoxy groups to modulate metabolic stability.
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